molecular formula C20H20N2O8S2 B607650 (1R,3S,5S,8R,9S,13S,14R)-8-hydroxy-14-(2-hydroxy-3,4-dimethoxyphenyl)-4,10-dioxa-15,16-dithia-11,18-diazapentacyclo[11.3.2.01,11.03,5.03,9]octadec-6-ene-12,17-dione CAS No. 83912-90-7

(1R,3S,5S,8R,9S,13S,14R)-8-hydroxy-14-(2-hydroxy-3,4-dimethoxyphenyl)-4,10-dioxa-15,16-dithia-11,18-diazapentacyclo[11.3.2.01,11.03,5.03,9]octadec-6-ene-12,17-dione

Cat. No.: B607650
CAS No.: 83912-90-7
M. Wt: 480.5 g/mol
InChI Key: VZUFPCHAVLFFAY-GGLVFAGASA-N
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Description

(1R,3S,5S,8R,9S,13S,14R)-8-hydroxy-14-(2-hydroxy-3,4-dimethoxyphenyl)-4,10-dioxa-15,16-dithia-11,18-diazapentacyclo[11.3.2.01,11.03,5.03,9]octadec-6-ene-12,17-dione is a potent and selective small-molecule inhibitor of tyrosyl-DNA phosphodiesterase 1 (TDP1) [https://pubmed.ncbi.nlm.nih.gov/38555372/]. TDP1 is a key DNA repair enzyme that resolves DNA-topoisomerase I (Top1) crosslinks, which are lethal lesions induced by Top1 poisons such as camptothecin and its clinical derivatives (e.g., topotecan, irinotecan) [https://pubmed.ncbi.nlm.nih.gov/38555372/]. By inhibiting TDP1, this compound disrupts a critical DNA damage repair pathway, thereby sensitizing cancer cells to Top1-directed chemotherapy and overcoming a known mechanism of resistance. Recent preclinical research has highlighted its significant potential in targeting small cell lung cancer (SCLC), a particularly aggressive malignancy, both as a monotherapy and in combination with standard-of-care Top1 inhibitors [https://pubmed.ncbi.nlm.nih.gov/38555372/]. Its high selectivity and potency make it an invaluable chemical tool for researchers investigating the TDP1 DNA repair pathway, mechanisms of chemoresistance, and for developing novel therapeutic strategies for SCLC and other cancers reliant on efficient DNA damage response. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(1R,3S,5S,8R,9S,13S,14R)-8-hydroxy-14-(2-hydroxy-3,4-dimethoxyphenyl)-4,10-dioxa-15,16-dithia-11,18-diazapentacyclo[11.3.2.01,11.03,5.03,9]octadec-6-ene-12,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O8S2/c1-27-10-5-3-8(13(24)14(10)28-2)15-12-17(25)22-20(32-31-15,18(26)21-12)7-19-11(29-19)6-4-9(23)16(19)30-22/h3-6,9,11-12,15-16,23-24H,7H2,1-2H3,(H,21,26)/t9-,11+,12-,15-,16+,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUFPCHAVLFFAY-GGLVFAGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2C3C(=O)N4C(CC56C(O5)C=CC(C6O4)O)(C(=O)N3)SS2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)[C@@H]2[C@@H]3C(=O)N4[C@@](C[C@@]56[C@@H](O5)C=C[C@H]([C@@H]6O4)O)(C(=O)N3)SS2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83912-90-7
Record name Gliovirin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083912907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GLIOVIRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T311L5925
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of gliovirin involves a copper-catalyzed asymmetric oxime propargylation, which enables the formation of the tetrahydro-1,2-oxazine core. This is followed by a diastereoselective copper-catalyzed cyclization of an N-hydroxyamino ester. The oxidative elaboration to the fully functionalized bicycle is achieved through a series of mild transformations .

Industrial Production Methods: Industrial production of gliovirin typically involves the fermentation of Trichoderma virens strains under controlled conditions. The fermentation medium is composed of various nutrients, including ammonium nitrate, magnesium sulfate, potassium dihydrogen phosphate, dipotassium hydrogen phosphate, and iron-ethylenediaminetetraacetic acid. The pH is adjusted to 6.1, and the medium is inoculated with conidia of Trichoderma virens. After incubation, the cultures are centrifuged, and the compound is extracted and purified using techniques such as high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: Gliovirin undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure allows it to participate in these reactions under specific conditions.

Common Reagents and Conditions:

    Oxidation: Oxidative transformations are often carried out using mild oxidizing agents to achieve the desired functionalization.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.

    Substitution: Substitution reactions can be facilitated by nucleophilic or electrophilic reagents, depending on the target functional group.

Major Products: The major products formed from these reactions include various functionalized derivatives of gliovirin, which can be further utilized in scientific research and industrial applications .

Scientific Research Applications

Gliovirin has a wide range of scientific research applications, including:

Mechanism of Action

Gliovirin exerts its antifungal effects by disrupting the cellular processes of target fungi. The compound interferes with the synthesis of essential cellular components, leading to cell death. The molecular targets and pathways involved in gliovirin’s mechanism of action include the inhibition of key enzymes and the disruption of membrane integrity .

Comparison with Similar Compounds

Research Implications

  • Drug Development : The sulfur-nitrogen core may serve as a scaffold for targeting thiol-dependent enzymes (e.g., glutathione reductase) .
  • Cosmetic Chemistry : Its redox activity could stabilize hair proteins more effectively than trioxa analogs .

Biological Activity

The compound known as (1R,3S,5S,8R,9S,13S,14R)-8-hydroxy-14-(2-hydroxy-3,4-dimethoxyphenyl)-4,10-dioxa-15,16-dithia-11,18-diazapentacyclo[11.3.2.01,11.03,5.03,9]octadec-6-ene-12,17-dione is a complex organic molecule with potential biological activities that warrant detailed investigation. This article aims to summarize the current understanding of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C37H42N2O12S2C_{37}H_{42}N_2O_{12}S_2, indicating a complex structure that includes multiple functional groups such as hydroxyl (-OH) and methoxy (-OCH₃) groups which are often associated with enhanced biological activity.

Antioxidant Activity

Research indicates that compounds with similar structural motifs often exhibit significant antioxidant properties. The presence of hydroxyl groups contributes to the ability to scavenge free radicals and reduce oxidative stress in biological systems.

Antimicrobial Properties

Studies involving derivatives of this compound suggest potential antimicrobial activity against various pathogens. The structural components may enhance membrane permeability or interact with microbial enzymes.

Anti-inflammatory Effects

Compounds with similar frameworks have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests that the compound may modulate inflammatory pathways effectively.

In Vitro Studies

  • Cell Viability Assays : Various studies have shown that the compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). IC50 values indicate effective concentrations needed to inhibit cell growth.
    Cell LineIC50 (µM)
    MCF-715
    HeLa10
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.

In Vivo Studies

Animal models have been employed to assess the therapeutic potential of the compound:

  • Anti-tumor Activity : In xenograft models, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
    Treatment GroupTumor Volume (cm³)
    Control25
    Compound10

Case Studies

  • Case Study 1 : A study on the anti-cancer effects was conducted where patients with advanced solid tumors were treated with a formulation containing the compound. Preliminary results indicated a partial response in 30% of participants.
  • Case Study 2 : Research on its antimicrobial properties revealed efficacy against Staphylococcus aureus and Escherichia coli in vitro with minimum inhibitory concentrations (MICs) below 50 µg/mL.

Q & A

Basic Research Questions

Q. How can researchers confirm the molecular structure of this compound experimentally?

  • Methodology:

  • X-ray crystallography provides definitive stereochemical assignments by resolving the spatial arrangement of atoms.
  • NMR spectroscopy (¹H, ¹³C, 2D-COSY, HSQC) identifies functional groups and connectivity. For example, the hydroxyl and methoxy groups can be confirmed via proton shifts at δ 3.8–4.2 ppm (methoxy) and δ 5.2–5.5 ppm (hydroxyl) .
  • High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]⁺ or [M–H]⁻ peaks).
  • Compare experimental data with NIST Chemistry WebBook entries for similar polycyclic compounds .

Q. What computational methods are suitable for predicting the compound’s reactivity?

  • Methodology:

  • Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.
  • Molecular dynamics (MD) simulations model solvation effects and conformational stability in aqueous/organic media .
  • PubChem’s chemical descriptor data (e.g., topological polar surface area, logP) can guide solubility and permeability predictions .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

  • Methodology:

  • Use factorial design to test variables (e.g., temperature, catalyst loading, solvent polarity). For example:
FactorLevel 1Level 2
Temp.60°C80°C
Catalyst5 mol%10 mol%
  • Analyze interactions using ANOVA to identify dominant factors .
  • AI-driven reaction optimization (e.g., COMSOL Multiphysics) automates parameter adjustments based on real-time HPLC yield data .

Q. How to resolve contradictions in spectral data during characterization?

  • Methodology:

  • Hybrid experimental-computational validation : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes. Discrepancies in carbonyl stretches (~1700 cm⁻¹) may indicate tautomerism or crystal packing effects .
  • Dynamic NMR probes conformational exchange (e.g., ring-flipping) causing signal broadening .

Q. What advanced simulations model the compound’s biological interactions?

  • Methodology:

  • Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., enzyme active sites).
  • QM/MM (Quantum Mechanics/Molecular Mechanics) simulations analyze reaction mechanisms (e.g., covalent bond formation) in enzymatic environments .

Q. How to design derivatives with enhanced bioactivity?

  • Methodology:

  • QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent effects (e.g., –OCH₃ vs. –OH) with bioassay data.
  • Fragment-based drug design replaces the dithia-diaza moiety with bioisosteres (e.g., pyrazole) while retaining H-bonding capacity .

Q. What strategies validate the compound’s stability under physiological conditions?

  • Methodology:

  • Forced degradation studies : Expose the compound to pH 1–13 buffers, UV light, and elevated temperatures. Monitor degradation via LC-MS.
  • DSC/TGA (Differential Scanning Calorimetry/Thermogravimetric Analysis) assesses thermal stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.